molecular formula C21H26ClN3O3S B2938048 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1215693-42-7

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

Cat. No.: B2938048
CAS No.: 1215693-42-7
M. Wt: 435.97
InChI Key: PABBTKIIIHQUIL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a benzothiazole-derived compound featuring a methoxy-substituted aromatic ring, a dimethylaminoethyl side chain, and a phenoxypropanamide backbone. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-23(2)12-13-24(20(25)11-14-27-16-7-5-4-6-8-16)21-22-18-10-9-17(26-3)15-19(18)28-21;/h4-10,15H,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABBTKIIIHQUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a compound of considerable interest due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Dimethylamino Group : Enhances solubility and may influence receptor binding.
  • Methoxybenzo[d]thiazole Moiety : Implicated in various biological interactions.
  • Phenoxypropanamide Structure : Known for its potential analgesic effects.

The molecular formula is C21H26ClN3O4SC_{21}H_{26}ClN_{3}O_{4}S with a molecular weight of approximately 484.0 g/mol .

Antinociceptive Effects

Pharmacological evaluations have demonstrated that derivatives containing the dimethylaminoethyl group exhibit significant antinociceptive (pain-relieving) properties. In a study involving various synthesized compounds, it was found that those with similar structural characteristics showed higher efficacy in pain models such as the hot-plate and tail-flick tests . This suggests that the compound may act on central and peripheral pain pathways.

The proposed mechanisms for the antinociceptive effects include:

Case Studies

  • Study on Analgesic Activity :
    • A study synthesized several derivatives of N-(dimethylamino)ethyl compounds, revealing that many exhibited significant antinociceptive activity when tested in various pain models. Notably, compounds with structural similarities to this compound showed enhanced effects compared to traditional analgesics .
  • Corrosion Inhibition Studies :
    • Although primarily focused on corrosion inhibition, studies have noted the biological interactions of thiazole derivatives similar to this compound, highlighting their potential utility beyond mere physical applications .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveSignificant pain relief in animal models
Receptor InteractionPotential interactions with pain pathways
Corrosion InhibitionDemonstrated effectiveness in acid environments

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester-like linkages in the compound are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic Hydrolysis HCl (concentrated), refluxCleavage of amide bonds yields 6-methoxybenzo[d]thiazol-2-amine and dimethylaminoethyl derivatives.Protonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis NaOH (aqueous), heatFormation of carboxylate salts and free amines .Deprotonation of the amide nitrogen generates a more reactive intermediate.
  • Key Insight : The dimethylaminoethyl group stabilizes intermediates via resonance, affecting reaction rates.

Nucleophilic Substitution

The dimethylaminoethyl moiety participates in nucleophilic substitution reactions due to its tertiary amine and ethyl chain:

Reagent Conditions Products Application
Alkyl Halides Room temperature, polar aprotic solventsQuaternary ammonium salts (e.g., with methyl iodide) .Modifies solubility and biological activity.
Electrophilic Agents Acetic anhydride, DMFAcetylated derivatives at the dimethylamino group .Used to probe steric and electronic effects on reactivity.

Oxidation Reactions

The benzothiazole ring and methoxy group are oxidation-sensitive:

Oxidizing Agent Conditions Products Outcome
H₂O₂ (30%) Mild heatingSulfoxide formation at the benzothiazole sulfur .Alters aromaticity and electronic properties.
KMnO₄ (acidic) Strongly acidic, heatDemethylation of the 6-methoxy group to a hydroxyl .Increases hydrogen-bonding potential for biological targeting.

Ring-Opening and Rearrangement

Under extreme conditions, the benzothiazole ring undergoes cleavage:

Conditions Products Mechanism
Concentrated H₂SO₄ Open-chain thioamide intermediates .Acid-catalyzed scission of the C–S bond in the thiazole ring.
High-temperature base Fragmentation into aromatic amines and carbonyl compounds .Base-induced elimination followed by rearrangement.

Salt Displacement and Acid-Base Reactions

The hydrochloride counterion enables pH-dependent solubility and reactivity:

Reagent Conditions Outcome
NaOH (aqueous) Room temperatureFree base precipitates, altering lipophilicity .
Stronger acids Methanol, HCl gasExchange of counterion (e.g., to sulfate or triflate) .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 6-methoxy substituent on the benzothiazole ring distinguishes the target compound from analogs with alternative groups:

  • 6-Fluorobenzo[d]thiazol-2-yl (): The smaller, electronegative fluorine atom may reduce steric hindrance and alter metabolic stability relative to methoxy .

Side Chain Modifications

The dimethylaminoethyl group in the target compound contrasts with related structures:

  • Dimethylaminopropyl (SzR-105, ): A longer alkyl chain (propyl vs. ethyl) may increase basicity and influence pharmacokinetic properties such as half-life and tissue distribution .

Backbone and Functional Groups

  • Phenoxypropanamide vs. Acetamide (): The phenoxypropanamide backbone in the target compound extends the molecular framework compared to simpler acetamide derivatives, possibly modulating interactions with hydrophobic binding pockets .
  • Hydrochloride Salt vs. Free Base : The hydrochloride salt form (common in , and 7) improves aqueous solubility, a critical factor for bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride C21H26ClN3O3S* ~460.0 (estimated) 6-methoxybenzothiazole, phenoxypropanamide Hydrochloride salt, dimethylaminoethyl -
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) C15H20ClN3O2 309.79 4-hydroxyquinoline, dimethylaminopropyl Neuroactivity in kynurenine pathways
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C16H11F3N2OS 336.33 (estimated) Trifluoromethylbenzothiazole, phenyl Enhanced lipophilicity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride C21H24ClFN3OS 436.95 (estimated) 6-fluorobenzothiazole, phenylpropanamide Fluorine substituent, improved stability

*Estimated based on structural analogs in , and 5.

Research Implications and Gaps

  • Pharmacological Profile : While the target compound shares structural motifs with neuroactive () and metabolically stable () analogs, direct bioactivity data are lacking. Future studies should evaluate its affinity for benzothiazole-associated targets, such as kinases or neurotransmitter receptors.
  • Synthetic Routes : Methods in and (e.g., thiouracil or hydrazine intermediates) may inform scalable synthesis of the target compound .
  • Salt Form Optimization : Comparisons with ranitidine hydrochloride () suggest the hydrochloride salt is a pragmatic choice for pharmaceutical development .

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